molecular formula C10H16O2 B11721436 Tert-butyl 3-cyclopropylprop-2-enoate

Tert-butyl 3-cyclopropylprop-2-enoate

Cat. No.: B11721436
M. Wt: 168.23 g/mol
InChI Key: CHARVJRVUVPIPW-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyclopropylprop-2-enoate, also known as tert-butyl (E)-3-cyclopropylacrylate, is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a cyclopropyl group attached to a prop-2-enoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyclopropylprop-2-enoate typically involves the esterification of 3-cyclopropylprop-2-enoic acid with tert-butanol. One common method employs an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclopropylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Esters or amides, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-cyclopropylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-cyclopropylprop-2-enoate is unique due to the presence of both a cyclopropyl group and a prop-2-enoate moiety, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and scientific research .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

tert-butyl 3-cyclopropylprop-2-enoate

InChI

InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

CHARVJRVUVPIPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1CC1

Origin of Product

United States

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